Neopentyl glycol dicaprylate/dicaprate

Description

Properties

CAS No. |

70693-32-2 |

|---|---|

Molecular Formula |

C23H48O6 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid |

InChI |

InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3 |

InChI Key |

PDYOTPOJFZAOIS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |

Other CAS No. |

70693-32-2 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dicaprylate/Dicaprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate/dicaprate is a synthetic ester widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, texture enhancer, and solvent.[1][2] Its unique chemical structure, featuring a branched neopentyl glycol backbone with mixed-length fatty acid tails, imparts desirable sensory and functional properties such as a lightweight, silky feel and excellent spreadability.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and mechanism of action in formulations.

Chemical Identity

This compound is the diester of neopentyl glycol and a blend of caprylic (C8) and capric (C10) acids.[1][5] Due to the use of a mixture of fatty acids, it is not a single chemical entity but rather a defined mixture of esters.

-

INCI Name: this compound

-

CAS Number: 70693-32-2[1]

-

Chemical Formula (Representative): C23H44O4 (for the C8/C10 mixed ester)

-

IUPAC Name: Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[1]

Physicochemical Properties

The physical and chemical characteristics of this compound make it a versatile ingredient in a wide range of product formulations. It is a non-comedogenic, clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][6]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Odor | Neutral to faint fatty odor | [6] |

| Molar Weight | ~440.7 g/mol | [6] |

| Density | ~0.94 g/cm³ (at 25 °C) | [6] |

| Boiling Point | >200 °C (decomposes) | [6] |

| Melting Point | < 0 °C | [6] |

| Viscosity | Low | [1] |

| Solubility | Insoluble in water; soluble in oils and esters. | [1][6] |

| Flash Point | 251.00 °F (121.80 °C) (estimated) | [7] |

| logP (o/w) | 3.965 (estimated) | [7] |

Synthesis and Manufacturing Process

This compound is synthesized via a direct esterification process.[1][3] This involves the reaction of neopentyl glycol with a mixture of caprylic and capric fatty acids. The reaction is typically conducted under controlled heat in the presence of an acid catalyst.[1] The water produced during the reaction is removed to drive the equilibrium towards the formation of the diester. The final product is then purified, often through vacuum distillation, to remove any unreacted starting materials, by-products, or impurities.[1][8]

Mechanism of Action in Formulations

In cosmetic and pharmaceutical formulations, this compound serves multiple functions. Primarily, it acts as an emollient, forming a breathable, non-greasy barrier on the skin that helps to lock in moisture.[1] Its unique branched structure contributes to a light, silky sensory feel and enhances the spreadability of products.[2][3]

Furthermore, it functions as an effective solvent for lipophilic active ingredients, improving their dispersion and stability within a formulation.[1] Its molecular structure allows it to intersperse with the lipid matrix of the stratum corneum, which can enhance the penetration and bioavailability of other active compounds.[3]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical and toxicological properties.

Determination of Density (Liquid Esters)

The density of liquid cosmetic ingredients like this compound can be determined using a digital densimeter based on the oscillating U-tube principle.[9]

-

Objective: To accurately measure the mass per unit volume of the liquid ester at a specified temperature.

-

Apparatus: Digital density meter (e.g., Anton Paar DS7800), syringe for sample injection, cleaning solvents (e.g., ethanol (B145695), acetone), distilled water.

-

Methodology:

-

Calibration/Verification: Calibrate the instrument according to the manufacturer's instructions using dry air and distilled water at a known temperature (e.g., 25 °C).

-

Temperature Equilibration: Set the densimeter to the desired measurement temperature (e.g., 25 °C) and allow it to stabilize.

-

Sample Preparation: Ensure the sample is free of air bubbles. If necessary, the sample can be degassed in an ultrasonic bath.

-

Sample Injection: Draw the sample into a clean, dry syringe. Carefully inject the sample into the oscillating U-tube of the densimeter, ensuring no air bubbles are introduced. The U-tube must be completely filled.

-

Measurement: Allow the sample to reach thermal equilibrium within the measurement cell. The instrument will automatically measure the oscillation period and calculate the density. Record the stable density value.

-

Cleaning: After measurement, thoroughly clean the U-tube by flushing with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air.

-

-

Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at the specified temperature.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a substance in a given solvent.[1]

-

Objective: To determine the saturation concentration of the ester in a specific solvent (e.g., water, oil) at a controlled temperature.

-

Apparatus: Isothermal shaker bath or incubator, glass vials with screw caps, analytical balance, centrifuge, filtration apparatus (e.g., PTFE syringe filters), and a suitable analytical instrument for quantification (e.g., Gas Chromatograph).

-

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved ester is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved material settle. To ensure complete separation of the saturated liquid phase from the excess solute, centrifuge the vials.

-

Sampling and Filtration: Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert membrane filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

-

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L) or as a percentage by weight (% w/w).

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like esters and for determining the ratio of different ester species.[10][11]

-

Objective: To separate and quantify the components of the ester mixture, including the main diesters, any monoesters, and unreacted fatty acids or alcohols.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (GC-FID), capillary column suitable for fatty acid ester analysis (e.g., a polar-phase column), autosampler, data acquisition software.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or isopropanol).

-

Instrument Setup:

-

Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Oven Program: A temperature gradient is used to separate components based on their boiling points. For example, start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Detector (FID): Set to a high temperature (e.g., 300 °C).

-

Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram, which shows peaks corresponding to the different components as they elute from the column.

-

-

Data Analysis: Identify peaks based on their retention times by comparing them to known standards. The area of each peak is proportional to the concentration of the corresponding component. Purity is calculated by the area percent method, where the area of the main peak(s) is divided by the total area of all peaks in the chromatogram.

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound.[2][5][7]

-

Objective: To determine if this compound or its metabolites can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.

-

Apparatus: Sterile petri dishes, incubators (37 °C), top agar (B569324), minimal glucose agar plates, various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537), S9 fraction (for metabolic activation), positive and negative controls.

-

Methodology:

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance that does not excessively kill the bacteria.

-

Test Procedure (Plate Incorporation Method):

-

To a tube containing molten top agar, add the bacterial culture, the test substance at a specific concentration, and either a buffer (for tests without metabolic activation) or an S9 mix (for tests with metabolic activation).

-

Briefly vortex the mixture and pour it evenly onto the surface of a minimal glucose agar plate.

-

-

Controls: For each bacterial strain, run parallel experiments:

-

Negative (Solvent) Control: Contains only the solvent used to dissolve the test substance.

-

Positive Control: Contains a known mutagen for that specific strain (e.g., sodium azide (B81097) for TA1535).

-

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number observed in the negative control plates.

Safety and Toxicology

This compound is generally considered a safe and non-toxic ingredient for cosmetic use.[1] It is reported to be non-irritating, non-sensitizing, and non-comedogenic.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe in the present practices of use and concentration in cosmetic products. While significant health concerns are not associated with its use, a patch test is often recommended before full application of a new product containing the ingredient.[1] Genotoxicity studies, such as the Ames test, have shown no mutagenic activity for related compounds.

Applications

The favorable physicochemical properties of this compound lead to its use in a broad array of products:

-

Skincare: Moisturizers, serums, creams, and lotions, where it provides a smooth, silky feel without a greasy residue.[1]

-

Sunscreens: Acts as a solvent and dispersing agent for UV filters, promoting even application and enhancing product stability.[1]

-

Color Cosmetics: Used in foundations, lipsticks, and eye creams to improve texture and ensure smooth application.[1][12]

-

Hair Care: Incorporated into conditioners to provide a smooth texture and improve feel.[6]

Conclusion

This compound is a well-characterized diester with a valuable combination of physicochemical properties that make it a highly effective emollient, solvent, and texture modifier. Its safety profile and versatile functionality have established it as a key ingredient in the formulation of a wide range of personal care and cosmetic products. The experimental protocols outlined in this guide provide a framework for the quality control and in-depth analysis required by researchers and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. cir-safety.org [cir-safety.org]

- 9. Density in cosmetics - MuttuLab [muttulab.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. jiuanchemical.com [jiuanchemical.com]

- 12. guidechem.com [guidechem.com]

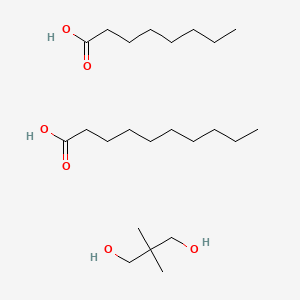

Molecular structure and synthesis of Neopentyl glycol dicaprylate/dicaprate

An In-depth Technical Guide on the Molecular Structure and Synthesis of Neopentyl Glycol Dicaprylate/Dicaprate

Introduction

This compound is a synthetic ester that serves as a lightweight, non-greasy emollient and skin-conditioning agent in a wide array of cosmetic and personal care products.[1][2] Its unique chemical structure, derived from neopentyl glycol and a blend of caprylic and capric fatty acids, imparts a desirable silky, smooth feel upon application without leaving a heavy residue.[3][4] This ingredient is valued for its ability to improve the spreadability of formulations, act as a solvent for active ingredients, and provide a matte finish.[1][5] This guide provides a detailed overview of its molecular structure, synthesis methodologies, physical and chemical properties, and detailed experimental protocols.

Molecular Structure

This compound is not a single chemical compound but a mixed diester. It is formed from the esterification of one molecule of neopentyl glycol (2,2-dimethylpropane-1,3-diol) with two molecules of fatty acids, which are a blend of caprylic acid (octanoic acid, C8) and capric acid (decanoic acid, C10).[3][4]

The resulting product is a mixture of three possible diester molecules:

-

Neopentyl Glycol Dicaprylate

-

Neopentyl Glycol Dicaprate

-

Neopentyl Glycol Caprylate Caprate

The central backbone of the molecule is the compact, branched neopentyl glycol structure, which contributes to the ester's stability and unique sensory properties.[3] The two fatty acid chains attached via ester linkages provide the emollient and lubricating characteristics.

-

IUPAC Name: Decanoic acid, mixed esters with neopentyl glycol and octanoic acid[1][2]

-

Molecular Formula: The product is a mixture. The individual pure diesters have the following formulas:

Synthesis of this compound

The primary method for producing this compound is through direct esterification.[3] This process involves the reaction of neopentyl glycol with a mixture of caprylic and capric acids. The reaction is typically conducted at elevated temperatures in the presence of a catalyst, with continuous removal of water to drive the reaction to completion.[1][2][9] An alternative, environmentally friendly method utilizing enzymatic catalysis has also been developed.[10]

Chemical Synthesis (Direct Esterification)

Direct esterification is a robust and efficient method for production, capable of achieving high yields and purity.[3] The overall reaction sees the hydroxyl groups of neopentyl glycol react with the carboxyl groups of the fatty acids to form ester bonds and water as a byproduct.

Reactants:

-

Neopentyl Glycol (NPG)

-

Caprylic Acid (C8)

-

Capric Acid (C10)

-

Catalyst (e.g., p-toluenesulfonic acid, acidic ion exchange resin, tin(II) chloride)[9][11][12]

The reaction is reversible, so water is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or by operating the reactor as a reactive distillation column.[9][11]

Biocatalytic Synthesis

A greener alternative to chemical synthesis involves the use of enzymes, specifically immobilized lipases, as catalysts.[10] This method avoids the use of harsh acid catalysts and high temperatures, aligning with the principles of green chemistry. The biocatalyst Lipozyme® 435 (immobilized lipase (B570770) from Candida antarctica) has been shown to be effective in a solvent-free system.[10] This process can achieve high product purity (e.g., 92.5%) with high catalyst productivity.[10]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a neutral to faint fatty odor.[1][13] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][13] |

| Odor | Neutral to faint fatty odor | [13] |

| Molar Weight (Approx.) | 356.5 g/mol (Dicaprylate) to 412.65 g/mol (Dicaprate) | [6][8] |

| Melting Point | < 0 °C | [13] |

| Boiling Point | ~269.6 °C (est.); Decomposes at 200 °C | [5][13] |

| Density | ~0.94 g/cm³ (at 25 °C) | [13] |

| Solubility | Insoluble in water; Soluble in oils and esters | [5][13] |

| Flash Point | ~121.8 °C (est.) | [5] |

| Comedogenicity Rating | 1 (Low likelihood of clogging pores) | [2] |

Experimental Protocols

Protocol for Chemical Synthesis via Acid Catalysis

This protocol describes a general laboratory-scale procedure for the synthesis of this compound using an acidic catalyst and azeotropic removal of water.

-

Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: Charge the reaction vessel with neopentyl glycol (1.0 mole), a mixture of caprylic acid and capric acid (2.1 moles, with the desired C8/C10 ratio), an acidic catalyst such as an ion exchange resin (e.g., 2% by weight of total reactants), and an azeotroping agent like toluene (e.g., 15-20% of total reactant weight).[9]

-

Reaction Conditions: Begin stirring and purge the system with nitrogen. Heat the mixture to reflux temperature (typically 140-160 °C). Water produced during the esterification will be continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.[9]

-

Monitoring Progress: Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2.0 moles) has been collected, which typically takes 4-5 hours.[9]

-

Purification: After completion, cool the reaction mixture. Neutralize the catalyst if a soluble acid was used. Remove the toluene under reduced pressure. The crude product can be further purified by vacuum distillation to remove unreacted starting materials and colored impurities, yielding the final clear ester.

Protocol for Biocatalytic Synthesis

This protocol is based on a reported intensified, solvent-free biocatalytic process.[10]

-

Apparatus Setup: Use a temperature-controlled, stirred batch reactor.

-

Charging Reactants: Charge the reactor with neopentyl glycol and the C8/C10 fatty acid mixture.

-

Enzyme Addition: Add the immobilized lipase, Novozym® 435, at a concentration of approximately 3.75% (w/w) of the total reactants.[10]

-

Reaction Conditions: Heat the mixture to 80 °C with continuous stirring. A fed-batch approach may be used to maintain optimal reactant concentrations.[10]

-

Monitoring and Completion: The reaction can be monitored using chromatography (GC or HPLC) to determine the conversion of reactants into the diester product. The reaction typically reaches high conversion (>90%) within 6 hours.[10]

-

Purification: After the reaction, the enzyme catalyst can be easily recovered by simple filtration for reuse. The resulting product is of high purity (e.g., 92.5%) and may require minimal downstream processing.[10]

Visualization of Synthesis Pathway

The following diagrams illustrate the chemical synthesis process and the logical workflow for production.

Caption: Chemical synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. specialchem.com [specialchem.com]

- 2. deascal.com [deascal.com]

- 3. jiuanchemical.com [jiuanchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. neopentyl glycol dicaprylate / dicaprate, 70693-32-2 [thegoodscentscompany.com]

- 6. Neopentyl glycol dicaprylate | C21H40O4 | CID 160200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neopentyl Glycol Dicaprate | C25H48O4 | CID 119729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]

- 13. rawsource.com [rawsource.com]

Spectroscopic Analysis of Neopentyl Glycol Dicaprylate/Dicaprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprylate/Dicaprate is a versatile synthetic emollient widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2][3] It is the diester of neopentyl glycol and a mixture of caprylic (C8) and capric (C10) fatty acids.[3][4][5] Its popularity stems from its lightweight, non-greasy feel, excellent spreadability, and ability to act as a solvent for active ingredients.[1][2][6] This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and quality control.

The synthesis of this compound is typically achieved through the direct esterification of neopentyl glycol with caprylic and capric acids, a process that allows for high purity and yield.[3] Understanding its spectroscopic profile is crucial for confirming the successful esterification, identifying potential impurities, and ensuring batch-to-batch consistency.

Chemical Structure and Properties

This compound is not a single molecule but a mixture of diesters. The central moiety is the neopentyl group derived from neopentyl glycol, which is esterified with one molecule of caprylic acid and one of capric acid, or two molecules of caprylic acid, or two molecules of capric acid. The branched nature of the neopentyl backbone contributes to the compound's desirable sensory properties.[3]

General Properties:

The chemical structure can be visualized as follows:

Caption: General chemical structure of this compound.

Spectroscopic Analysis Workflow

The characterization of this compound involves a systematic analytical workflow to confirm its identity and purity.

Caption: Analytical workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key signature is the ester group. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the neopentyl glycol starting material is a primary indicator of complete esterification.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected FTIR Peak Assignments:

The following table summarizes the characteristic vibrational frequencies based on data from similar neopentyl glycol diesters.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2955-2965 | C-H Asymmetric Stretch | -CH₃ (Alkyl) | Strong |

| ~2920-2935 | C-H Asymmetric Stretch | -CH₂- (Alkyl) | Strong |

| ~2850-2860 | C-H Symmetric Stretch | -CH₂- & -CH₃ (Alkyl) | Strong |

| ~1735-1740 | C=O Stretch | Ester Carbonyl | Very Strong |

| ~1460-1470 | C-H Bend (Scissoring) | -CH₂- (Alkyl) | Medium |

| ~1365-1395 | C-H Bend (Umbrella) | Gem-dimethyl | Medium |

| ~1160-1170 | C-O Stretch | Ester | Strong |

| ~720-730 | C-H Rocking | -(CH₂)n- (n≥4) | Weak |

Note: The most prominent and diagnostic peaks are the strong ester carbonyl (C=O) stretch and the C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition (¹H): Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

-

Data Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Chemical Shift Assignments:

The structure of this compound gives rise to several distinct signals. The data below is extrapolated from analyses of similar neopentyl glycol diesters.[8]

| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) | Assignment |

| ~3.85 | Singlet | 4H | -O-CH₂-C(CH₃)₂- (Methylene protons of the neopentyl glycol moiety) |

| ~2.25-2.35 | Triplet | 4H | -CH₂-C=O (Methylene protons alpha to the ester carbonyl) |

| ~1.55-1.65 | Multiplet | 4H | -CH₂-CH₂-C=O (Methylene protons beta to the ester carbonyl) |

| ~1.20-1.40 | Broad Multiplet | ~20-28H | -(CH₂)n- (Bulk methylene (B1212753) protons of the fatty acid chains) |

| ~0.85-0.90 | Triplet | 6H | -C*H₃ (Terminal methyl protons of the fatty acid chains) |

| ~0.95 | Singlet | 6H | -C(CH₃)₂- (Gem-dimethyl protons of the neopentyl glycol moiety) |

Expected ¹³C NMR Chemical Shift Assignments:

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Data is based on published spectra of analogous esters.[8]

| Chemical Shift (δ) ppm | Assignment |

| ~173.5-174.0 | -C=O (Ester carbonyl carbons) |

| ~68.5-69.5 | -O-CH₂-C(CH₃)₂- (Methylene carbons of the neopentyl glycol moiety) |

| ~38-39 | -C(CH₃)₂- (Quaternary carbon of the neopentyl glycol moiety) |

| ~34.0-34.5 | -CH₂-C=O (Methylene carbons alpha to the ester carbonyl) |

| ~31.5-32.0 | -(CH₂)n-CH₂-CH₃ (Methylene carbon in the fatty acid chain) |

| ~29.0-29.7 | -(CH₂)n- (Bulk methylene carbons of the fatty acid chains) |

| ~24.8-25.2 | -CH₂-CH₂-C=O (Methylene carbons beta to the ester carbonyl) |

| ~22.5-23.0 | -CH₂(CH₃)₂- (Gem-dimethyl carbons) & -CH₂-CH₃ |

| ~14.0-14.2 | -CH₃ (Terminal methyl carbons of the fatty acid chains) |

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR is a definitive method for its structural confirmation and quality assessment. The FTIR spectrum is characterized by a strong ester carbonyl absorption around 1735-1740 cm⁻¹ and the absence of the hydroxyl band. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule, with characteristic signals for the neopentyl core (quaternary carbon, gem-dimethyl groups, and adjacent methylene groups) and the caprylate/dicaprate fatty acid chains. Together, these techniques provide a comprehensive spectroscopic fingerprint essential for researchers, scientists, and drug development professionals working with this important excipient.

References

- 1. specialchem.com [specialchem.com]

- 2. rawsource.com [rawsource.com]

- 3. jiuanchemical.com [jiuanchemical.com]

- 4. ewg.org [ewg.org]

- 5. lesielle.com [lesielle.com]

- 6. neopentyl glycol dicaprylate / dicaprate, 70693-32-2 [thegoodscentscompany.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

Thermal Analysis of Neopentyl Glycol Dicaprylate/Dicaprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of Neopentyl Glycol Dicaprylate/Dicaprate, a widely used emollient in the pharmaceutical and cosmetic industries. Understanding the thermal properties of this ester is crucial for formulation development, stability testing, and ensuring product quality. This document details the expected results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), outlines standardized experimental protocols, and presents a logical workflow for these analytical techniques.

Introduction to this compound

This compound is an ester of Neopentyl Glycol with caprylic and capric acids. It is a non-greasy emollient with excellent spreading properties, making it a popular choice in topical formulations. Its thermal behavior dictates its stability during manufacturing processes that involve heating and its performance in the final product under various storage conditions.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, which is a liquid at room temperature, DSC analysis is primarily used to determine its low-temperature behavior, including its melting point.

Table 1: Summary of DSC Data for this compound

| Parameter | Value | Reference |

| Melting Point | < 0 °C | [1] |

| Melting Range | -20 °C to 10 °C | [2] |

Note: The broad melting range is characteristic of a mixed ester like this compound, which contains both caprylate and caprate moieties.

Detailed Experimental Protocol for DSC Analysis

This protocol is based on the principles outlined in ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Reference Pan: Prepare an empty, crimped aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Cool the sample to -50 °C at a controlled rate of 10 °C/min.

-

Hold isothermally at -50 °C for 5 minutes to ensure complete solidification.

-

Heat the sample from -50 °C to 50 °C at a controlled rate of 10 °C/min.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and composition of materials. For this compound, TGA is critical for determining its decomposition temperature.

Table 2: Summary of TGA Data for this compound and Related Compounds

| Parameter | Value | Compound | Reference |

| Decomposition Temperature | 200 °C | This compound | [1] |

| Onset of Thermal Degradation | ~135 °C | Neopentyl Glycol (NPG) | [3] |

| Maximum Decomposition Temperature (Tmax) | ~160 °C | Neopentyl Glycol (NPG) | [3] |

| Thermal Decomposition Range | 320-360 °C | Neopentylpolyol Esters | [4] |

Note: The decomposition temperature of the ester is significantly higher than its precursor, Neopentyl Glycol, indicating enhanced thermal stability. The broader range for neopentylpolyol esters suggests that the specific fatty acid chain length influences the exact decomposition temperature.

Detailed Experimental Protocol for TGA

This protocol is based on the principles outlined in ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate certified reference materials.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a controlled rate of 10 °C/min.

-

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for DSC and TGA of this compound.

References

Neopentyl glycol dicaprylate/dicaprate CAS number and chemical abstracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neopentyl Glycol Dicaprylate/Dicaprate, a versatile diester with significant applications in the cosmetic, personal care, and pharmaceutical industries. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and key applications, with a focus on providing actionable information for research and development.

Chemical Identification and Properties

This compound is a mixed diester of neopentyl glycol and a blend of caprylic and capric acids.[1] It is a synthetic, lightweight emollient known for its excellent spreadability and non-greasy feel.[2][3]

There are two primary CAS numbers associated with this chemical, which may denote different isomeric compositions or purities:

-

70693-32-2 : This is the most commonly cited CAS number for the mixed ester.[4][5][6]

-

94109-09-08 : This CAS number is also used, potentially for a specific grade or composition of the substance.[2]

Table 1: Chemical Abstracts Service (CAS) and Other Identifiers

| Identifier | Value | Reference |

| Primary CAS Number | 70693-32-2 | [4][5][6] |

| Secondary CAS Number | 94109-09-08 | [2] |

| EINECS/ELINCS No. | 274-764-0 | [4] |

| INCI Name | This compound | [7] |

| Chem/IUPAC Name | Decanoic acid, mixed esters with neopentyl glycol and octanoic acid | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Odor | Odorless to faint | [4] |

| Molecular Formula | C25H48O4 | [8] |

| Molecular Weight | 412.65 g/mol | [8] |

| Molar Weight (alternative) | ~440.7 g/mol | [2] |

| Density | ~0.94 g/cm³ (at 25 °C) | [2] |

| Melting Point | < 0 °C | [2] |

| Boiling Point | > 200 °C (decomposes) | [2] |

| Solubility | Insoluble in water; soluble in oils and esters | [2] |

Synthesis of this compound

This compound is primarily synthesized through two methods: direct esterification and biocatalytic synthesis.

Direct Esterification

This is the conventional industrial method for producing this compound. It involves the reaction of neopentyl glycol with a mixture of caprylic and capric acids in the presence of a catalyst and under controlled temperature conditions.[4][9]

Experimental Protocol: General Procedure for Direct Esterification

-

Reactant Charging: Charge the reactor with neopentyl glycol and a stoichiometric excess of the caprylic and capric acid mixture. The molar ratio of the acid mixture to neopentyl glycol is typically between 2.1:1 and 2.3:1 to drive the reaction to completion.

-

Catalyst Addition: Introduce an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, into the reactor. The catalyst loading is typically 0.1-0.5% by weight of the total reactants.

-

Reaction Conditions: Heat the mixture to a temperature of 140-180°C. The reaction is carried out under a nitrogen sparge to facilitate the removal of water, a byproduct of the esterification, thereby shifting the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops below a predetermined level, typically less than 1 mg KOH/g.

-

Neutralization and Washing: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with an alkaline solution, such as sodium carbonate or sodium hydroxide. Wash the organic layer with water to remove the catalyst salts and any unreacted acids.

-

Purification: Purify the crude ester by vacuum distillation to remove any residual reactants, water, and other impurities. The final product is then filtered to obtain a clear liquid.

Biocatalytic Synthesis

An environmentally friendly alternative to direct esterification is the biocatalytic synthesis, which employs an immobilized lipase (B570770) as the catalyst. This method avoids the use of harsh acid catalysts and high reaction temperatures.[10]

Experimental Protocol: General Procedure for Biocatalytic Synthesis

-

Reactant and Biocatalyst Preparation: In a temperature-controlled reactor, combine neopentyl glycol and the caprylic and capric acid mixture. Add an immobilized lipase, such as Candida antarctica lipase B (e.g., Novozym® 435), to the mixture. The enzyme loading is typically in the range of 5-10% by weight of the reactants.

-

Reaction Conditions: Maintain the reaction temperature at a range of 60-80°C, which is optimal for the activity of the lipase. The reaction is conducted under vacuum or with a gentle nitrogen stream to remove the water produced during the esterification.

-

Monitoring: Monitor the conversion of the fatty acids to the diester using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent and reused for subsequent batches.

-

Product Purification: The product is typically of high purity and may require minimal downstream processing. If necessary, residual unreacted fatty acids can be removed by passing the product through a column of basic alumina (B75360) or by molecular distillation.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery systems.

-

Emollient and Skin Penetration Enhancer: Its lightweight and non-greasy nature improves the sensory characteristics of topical formulations.[3] It can also act as a penetration enhancer, facilitating the diffusion of active pharmaceutical ingredients (APIs) through the stratum corneum.[9]

-

Solvent for Lipophilic Drugs: It serves as an effective solvent for poorly water-soluble APIs, enhancing their solubility and bioavailability in topical and oral formulations.[4]

-

Viscosity-Modifying Agent: It can be used to adjust the viscosity of creams, lotions, and ointments, contributing to the desired texture and stability of the final product.[5]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflows for this compound.

Caption: Workflow for the Direct Esterification Synthesis.

Caption: Workflow for the Biocatalytic Synthesis.

References

- 1. Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rawsource.com [rawsource.com]

- 3. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. This compound | 70693-32-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lesielle.com [lesielle.com]

- 8. GSRS [precision.fda.gov]

- 9. jiuanchemical.com [jiuanchemical.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biocatalytic Synthesis of Neopentyl Glycol Dicaprylate/Dicaprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprylate/dicaprate, a widely utilized emollient ester in the cosmetics and pharmaceutical industries, is increasingly being produced via enzymatic catalysis to meet the growing demand for sustainable and green chemical processes.[1][2] This technical guide provides an in-depth overview of the biocatalytic synthesis of this compound, focusing on the use of immobilized lipases. It details the experimental protocols, summarizes key quantitative data, and visualizes the reaction pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the application of biocatalysis for the production of high-value esters.

Introduction

This compound is a mixed diester of neopentyl glycol and a blend of caprylic (C8) and capric (C10) acids. Its desirable properties, such as excellent emollience, light texture, and good spreadability, make it a valuable ingredient in a variety of formulations, including moisturizers, sunscreens, and color cosmetics.[3] Traditionally, the synthesis of this ester has been carried out through chemical catalysis, which often requires high temperatures, harsh acidic catalysts, and can lead to the formation of undesirable byproducts and environmental concerns.[2]

Biocatalytic synthesis, employing lipases as catalysts, offers a milder and more selective alternative.[4] Lipases, particularly immobilized forms, can catalyze the esterification reaction under gentle conditions, resulting in a purer product with a more favorable environmental profile.[1][5] This guide focuses on the most successful and widely reported biocatalyst for this synthesis, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica.[6][7][8]

The Biocatalyst: Novozym 435

Novozym 435 is a commercially available immobilized enzyme preparation from Novozymes.[6] It consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin.[7][8] This biocatalyst is renowned for its high activity, stability, and broad substrate specificity, making it a popular choice for a wide range of esterification and transesterification reactions.[6][9][10]

Key characteristics of Novozym 435 relevant to this synthesis include:

-

High thermal stability: It exhibits good activity at elevated temperatures (e.g., 70-80°C), which is beneficial for increasing reaction rates and aiding in the removal of water, a byproduct of esterification.[1][2]

-

Solvent-free system compatibility: Novozym 435 is highly effective in solvent-free reaction media, which enhances process productivity and simplifies downstream processing.[1][2][11]

-

Reusability: As an immobilized catalyst, it can be easily recovered from the reaction mixture and reused for multiple cycles, significantly reducing operational costs.[2]

Reaction Mechanism and Experimental Workflow

The enzymatic synthesis of this compound proceeds via a direct esterification reaction. The lipase catalyzes the formation of two ester bonds between one molecule of neopentyl glycol and two molecules of fatty acids (caprylic and capric acid).

The reaction follows a Ping-Pong Bi-Bi mechanism, which is typical for many lipase-catalyzed reactions. This mechanism involves the formation of an acyl-enzyme intermediate.

Reaction Mechanism

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Experimental Workflow

A significant challenge in this synthesis is the substrate inhibition caused by high concentrations of caprylic and capric acids.[1][2] To mitigate this, a fed-batch approach is often employed, where the fatty acids are added gradually to the reactor.

Caption: Fed-batch experimental workflow for biocatalytic synthesis.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature.[1][2][11]

Materials

-

Neopentyl glycol (NPG)

-

Caprylic acid (Octanoic acid)

-

Capric acid (Decanoic acid)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Organic solvent for analysis (e.g., ethanol, isopropanol)

-

Titrant for acid value determination (e.g., standardized potassium hydroxide (B78521) solution)

Batch Reactor Synthesis Protocol

-

Reactor Setup: A stirred-tank reactor equipped with temperature control and a condenser for water removal is charged with neopentyl glycol and the fatty acid mixture (caprylic and capric acids) at a specified molar ratio.

-

Enzyme Addition: Novozym 435 is added to the reactor. The enzyme loading is typically expressed as a weight percentage of the total reactants.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature with constant stirring. The reaction is carried out, often under vacuum or with a nitrogen sparge, to facilitate the removal of water produced during the esterification.

-

Monitoring: Samples are withdrawn periodically to monitor the progress of the reaction. The conversion is typically determined by measuring the decrease in acid value (titration) or by gas chromatography (GC) analysis of the ester formation.

-

Termination and Catalyst Recovery: Upon reaching the desired conversion, the reaction is stopped by cooling the mixture. The immobilized enzyme is recovered by filtration for potential reuse.

-

Purification: The crude product is purified to remove any unreacted fatty acids and catalyst residues. This can be achieved by washing with a mild alkaline solution followed by a water wash, and then drying under vacuum.

Fed-Batch Reactor Synthesis Protocol

-

Initial Reactor Charge: The reactor is initially charged with neopentyl glycol and Novozym 435.

-

Heating: The mixture is heated to the reaction temperature.

-

Fed-Batch Addition: The mixture of caprylic and capric acids is fed into the reactor at a controlled rate using a peristaltic pump. This maintains a low and optimal concentration of free fatty acids in the reaction medium, thus minimizing enzyme inhibition.

-

Reaction and Monitoring: The reaction is continued with stirring, and the progress is monitored as described in the batch protocol.

-

Post-Reaction Processing: Once the fatty acid addition is complete and the desired conversion is achieved, the catalyst recovery and product purification steps are the same as in the batch protocol.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of neopentyl glycol esters.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Value | Reference |

| Biocatalyst | Lipozyme® 435 / Novozym® 435 | [1],[2] |

| Reaction Mode | Fed-batch | [2] |

| Temperature | 80 °C | [2] |

| Reaction Time | 6 hours | [2] |

| Product Purity | 92.5% | [2] |

| Process Productivity | 0.15 kg product / (L reactor·h) | [2] |

| Biocatalyst Productivity | 167.09 kg product / kg biocatalyst | [2] |

Table 2: Optimized Conditions for Neopentyl Glycol Dilaurate (NPGDL) Synthesis using Novozym® 435

| Parameter | Value | Reference |

| Biocatalyst | Novozym® 435 (Candida antarctica lipase B) | [2] |

| Enzyme Concentration | 3.75% (w/w) | [2] |

| Temperature | 80 °C | [2] |

| Process Productivity | 0.169 kg NPGDL / (L·h) | [2] |

Table 3: Comparative Data for Neopentyl Glycol Diheptanoate Synthesis

| Parameter | Value | Reference |

| Biocatalyst | Novozym® 435 | [11] |

| Enzyme Concentration | 7.5% (w/w) | [11] |

| Temperature | 70 °C | [11] |

| Yield | 90% (initial), 95% (after NPG addition) | [11] |

| Reaction Strategy | Stepwise addition of heptanoic acid | [11] |

Conclusion

The biocatalytic synthesis of this compound using immobilized lipases, particularly Novozym 435, presents a highly efficient, sustainable, and green alternative to traditional chemical methods. The use of solvent-free systems and fed-batch strategies to overcome substrate inhibition are key to achieving high product purity and process productivity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the implementation and optimization of this biocatalytic process in research and industrial settings. Further research may focus on the development of even more robust and cost-effective biocatalysts and the optimization of downstream processing for enhanced economic viability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. specialchem.com [specialchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. digital.csic.es [digital.csic.es]

- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Impact and Biodegradability of Neopentyl Glycol Dicaprylate/Dicaprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprylate/dicaprate is a synthetic ester widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, skin conditioning agent, and solvent.[1] Its lightweight and non-greasy feel make it a popular choice in a variety of formulations. As environmental stewardship becomes increasingly critical in chemical and product development, a thorough understanding of the environmental fate and potential impact of such ingredients is paramount. This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, drawing on available data for the substance and its hydrolysis products: neopentyl glycol and a blend of caprylic (C8) and capric (C10) fatty acids.

Environmental Fate and Transport

The environmental behavior of this compound is largely governed by its chemical structure and physical properties. As a diester, its primary degradation pathway in the environment is expected to be hydrolysis, which breaks the ester bonds to yield neopentyl glycol and the corresponding caprylic and capric fatty acids.[2][3][4]

Hydrolysis

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. "Ready biodegradability" is a classification for chemicals that are expected to rapidly and completely break down in aquatic environments under aerobic conditions.[6]

This compound

While some sources state that this compound is biodegradable and safe for the environment, specific quantitative data from standardized tests like the OECD 301B (CO2 Evolution Test) are not available in the public domain.[1][7] However, insights can be gained from the biodegradability of its constituent components.

Hydrolysis Products

-

Neopentyl Glycol: Studies have indicated that neopentyl glycol is "not readily biodegradable."[8] One study utilizing the Japanese MITI test showed only 1.2% of the theoretical biochemical oxygen demand was reached in two weeks, suggesting that it is not an important environmental fate process in soil or water.[2]

-

Caprylic (C8) and Capric (C10) Fatty Acids: In contrast, fatty acids in this carbon range are generally considered to be readily biodegradable.

Due to the likely rapid hydrolysis of the ester, the overall assessment of the ready biodegradability of this compound would be influenced by the slower degradation of the neopentyl glycol moiety.

Ecotoxicity

Ecotoxicity studies are crucial for determining the potential harm a substance may cause to aquatic organisms. The most common measure is the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates and algae.

This compound

Specific aquatic toxicity data for this compound were not found in the reviewed literature.

Hydrolysis Products

The ecotoxicity of the hydrolysis products provides an indication of the potential environmental risk following degradation of the parent ester.

Table 1: Aquatic Toxicity of Neopentyl Glycol

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Oryzias latipes (Japanese rice fish) | LC50 | 48 h | > 10,000 | [9] |

| Daphnia magna (Water flea) | EC50 | 48 h | > 500 | [9] |

| Desmodesmus subspicatus (Green algae) | EC50 | 72 h | > 500 | [9] |

Table 2: Aquatic Toxicity of Caprylic/Capric Acid (C8/C10 Blend)

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Lepomis macrochirus (Bluegill) | LC50 | 96 h | 105 | |

| Daphnia magna (Water flea) | EC50 | 48 h | 96 |

Note: Specific references for the C8/C10 blend were not explicitly detailed in the initial search results, but the values are consistent with data for individual C8 and C10 fatty acids.

The data indicates that neopentyl glycol has a very low order of acute toxicity to aquatic organisms. The C8/C10 fatty acid blend shows a higher level of toxicity, although still in the range considered to be of low to moderate concern.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment. The bioconcentration factor (BCF) is a key metric for assessing this potential in aquatic organisms.[10][11][12][13]

This compound

Specific BCF data for this compound from an OECD 305 test was not found. However, Environment Canada does not suspect it to be bioaccumulative.[14]

Hydrolysis Products

-

Neopentyl Glycol: A BCF range of 0.3-0.5 has been calculated for neopentyl glycol in fish, suggesting a low potential for bioconcentration.[2]

-

Caprylic (C8) and Capric (C10) Fatty Acids: Fatty acids are generally not expected to bioaccumulate significantly due to their rapid metabolism.

Based on the low BCF of neopentyl glycol and the metabolic profile of fatty acids, the bioaccumulation potential of this compound is expected to be low.

Experimental Protocols

Detailed methodologies for the key environmental fate and ecotoxicity tests are outlined in the OECD Guidelines for the Testing of Chemicals. The following provides a summary of the principles and procedures for the most relevant tests.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions.[6][15][16][17][18][19]

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (typically 10-20 mg of total organic carbon per liter) is inoculated with microorganisms (e.g., from activated sludge).[15]

-

Incubation: The test vessels are incubated in the dark or diffuse light at a constant temperature (20-24°C) for 28 days.[15]

-

Aeration: CO₂-free air is passed through the test solution to maintain aerobic conditions.[15]

-

CO₂ Trapping: The evolved CO₂ is trapped in a suitable absorbent, such as barium hydroxide (B78521) or sodium hydroxide solution.[15]

-

Quantification: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the absorbent or by measuring the total inorganic carbon.[15]

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance (corrected for the blank control) with the theoretical maximum amount of CO₂ that could be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[6]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours.[20][21][22][23]

Methodology:

-

Test Organisms: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.[20][23]

-

Test Concentrations: Fish are exposed to a range of concentrations of the test substance in a geometric series, plus a control group.[21]

-

Exposure: The exposure period is typically 96 hours in a static, semi-static, or flow-through system.[21]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[21]

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

OECD 305: Bioaccumulation in Fish

This guideline describes procedures for characterizing the bioconcentration potential of substances in fish through aqueous or dietary exposure.[10][11][12][13][24]

Methodology:

-

Test System: The test consists of two phases: an uptake phase and a depuration phase.[10][11][24]

-

Uptake Phase: A group of fish of one species is exposed to the test substance at one or more chosen concentrations for a specified period (e.g., 28 days).[10][11]

-

Depuration Phase: The fish are then transferred to a medium free of the test substance for a depuration period.[10][11]

-

Sampling: The concentration of the test substance in the fish is measured at intervals during both the uptake and depuration phases.[12]

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.[24]

Conclusion

Based on the available data for its hydrolysis products, this compound is expected to have a low to moderate environmental impact. The ester is likely to undergo hydrolysis in the environment, breaking down into neopentyl glycol and C8/C10 fatty acids. The fatty acid components are expected to be readily biodegradable. While neopentyl glycol is not readily biodegradable, it exhibits low aquatic toxicity and a low potential for bioaccumulation.

The absence of specific environmental data for this compound itself highlights a data gap. For a complete and robust environmental risk assessment, it would be beneficial to conduct studies on the parent ester, particularly for ready biodegradability (OECD 301B), aquatic toxicity (OECD 203), and bioaccumulation (OECD 305). However, the information on its hydrolysis products provides a strong indication of its likely environmental fate and effects, suggesting a profile of low concern. This information is valuable for researchers, scientists, and drug development professionals in making informed decisions regarding the use of this ingredient in their formulations.

References

- 1. specialchem.com [specialchem.com]

- 2. NEOPENTYL GLYCOL - Ataman Kimya [atamanchemicals.com]

- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.psu.edu [pure.psu.edu]

- 6. oecd.org [oecd.org]

- 7. Discovery of synthesis and secretion of polyol esters of fatty acids by four basidiomycetous yeast species in the order Sporidiobolales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. ewg.org [ewg.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. matestlabs.com [matestlabs.com]

- 17. m.youtube.com [m.youtube.com]

- 18. OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992 – BPC Instruments [bpcinstruments.com]

- 19. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 20. eurolab.net [eurolab.net]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 24. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Neopentyl Glycol Dicaprylate/Dicaprate in Cosmetic Solvents

For Immediate Release

Shanghai, China – December 21, 2025 – In the intricate world of cosmetic science, understanding the solubility of ingredients is a cornerstone of successful formulation. This technical guide delves into the solubility profile of Neopentyl Glycol Dicaprylate/Dicaprate, a versatile emollient ester widely utilized for its light, silky feel and excellent spreadability. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its compatibility with common cosmetic solvents and a detailed methodology for solubility determination.

General Solubility Profile

General findings indicate that this compound is insoluble in water and soluble in oils and esters .[3] This lipophilic nature makes it an ideal component in the oil phase of emulsions and in anhydrous formulations.

Quantitative Solubility Data

Due to a lack of publicly available standardized quantitative data, the following table is presented as a template for researchers to populate using the experimental protocol provided below. This structured approach will allow for the systematic collection and comparison of solubility data for this compound in a range of cosmetic solvents.

| Solvent Category | Solvent Name | INCI Name | Solubility ( g/100g of solvent) at 25°C | Observations |

| Esters | Isopropyl Myristate | Isopropyl Myristate | ||

| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | |||

| Ethylhexyl Palmitate | Ethylhexyl Palmitate | |||

| Silicones | Cyclopentasiloxane | Cyclopentasiloxane | ||

| Dimethicone (10 cSt) | Dimethicone | |||

| Hydrocarbons | Mineral Oil | Paraffinum Liquidum | ||

| Isohexadecane | Isohexadecane | |||

| Squalane | Squalane | |||

| Natural Oils | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | ||

| Sunflower Seed Oil | Helianthus Annuus (Sunflower) Seed Oil |

Experimental Protocol for Determining Solubility

The following protocol provides a standardized method for determining the solubility of this compound in various cosmetic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the saturation solubility of this compound in a range of cosmetic solvents at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected cosmetic solvents (e.g., Isopropyl Myristate, Cyclopentasiloxane, Mineral Oil)

-

Analytical balance (accurate to 0.001 g)

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (optional, for high precision)

-

Oven

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 10 mL) of the selected cosmetic solvent to a glass vial.

-

Initial Solute Addition: Add an excess amount of this compound to the solvent. An excess is indicated by the presence of undissolved material at the bottom of the vial.

-

Equilibration:

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixture using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, cease stirring and allow the undissolved solute to settle.

-

For faster separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

-

Quantification of Dissolved Solute (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a known volume or weight of the filtered saturated solution into the evaporating dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a preliminary test to determine the optimal temperature is recommended).

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in grams per 100 grams of solvent.

-

Alternative Quantification (Chromatographic Method): For higher accuracy, the concentration of this compound in the filtered saturated solution can be determined using GC or HPLC with an appropriate standard curve.

Visualizing the Process

To further elucidate the experimental and logical workflow, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship from inputs to the final solubility profile.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in cosmetic solvents is currently limited, its qualitative profile as a lipophilic emollient is well-established. By employing the detailed experimental protocol outlined in this guide, formulators can systematically generate the precise data needed to optimize their product development. The provided framework for data presentation and visualization will aid in building a robust understanding of this versatile ingredient's behavior in various cosmetic systems, ultimately leading to the creation of more stable, effective, and aesthetically pleasing products.

References

Regulatory status of Neopentyl glycol dicaprylate/dicaprate in cosmetics

An In-depth Technical Guide: Regulatory and Safety Status of Neopentyl Glycol Dicaprylate/Dicaprate in Cosmetics

Introduction

This compound (CAS No. 70693-32-2) is a mixed diester of neopentyl glycol and a blend of caprylic and capric acids.[1][2] In cosmetic and personal care formulations, it functions primarily as a lightweight emollient, skin conditioning agent, and texture enhancer.[1][3] Its chemical structure provides a non-greasy, silky feel upon application, improves the spreadability of products, and can act as a solvent for other active ingredients.[1] This ingredient is found in a wide array of products, from lotions and serums to foundations, sunscreens, and lipsticks.[1][4] This guide provides a comprehensive overview of its global regulatory status and the toxicological data supporting its safe use in cosmetics.

Global Regulatory Status

This compound is widely accepted for use in cosmetic products across major global markets. It is not subject to specific concentration limits or restrictions, with its safety being affirmed by the general safety provisions of cosmetic regulations.

Table 1: Summary of Regulatory Status by Region/Authority

| Region/Authority | Status | Details |

| USA (Cosmetic Ingredient Review) | Permitted / Safe as Used | The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of monoalkylglycol dialkyl acid esters, including this compound. The panel concluded that the ingredient is safe in the present practices of use and concentration described in the safety assessment.[5] |

| European Union (EU) | Permitted | Listed in the EU's cosmetic ingredient database (CosIng) with designated functions of 'Emollient' and 'Skin Conditioning'. It is not listed on the prohibited (Annex II) or restricted (Annex III-VI) lists of the EU Cosmetics Regulation (EC) No 1223/2009. Therefore, it is permitted for use without specific limitations, provided the final product is proven safe. |

| Canada | Permitted | The ingredient is not listed on Health Canada's Cosmetic Ingredient Hotlist, which names substances that are prohibited or restricted for use in cosmetics.[4] Environment Canada classifies it as "not expected to be potentially toxic or harmful."[2] |

| Japan | Permitted | Permitted for use in cosmetics provided it complies with the overall Standards for Cosmetics, which operates on a negative-list basis for prohibited substances. Some ingredient suppliers confirm compliance with Japanese cosmetic standards.[6][7] |

Safety and Toxicological Profile

The safety of this compound is well-established through studies on the ingredient itself and on structurally similar esters. The primary metabolic pathway is assumed to be hydrolysis into neopentyl glycol and the constituent fatty acids (caprylic and capric acid), all of which have known, favorable safety profiles. The high molecular weight and lipophilic nature of the ester suggest that dermal penetration is not significant.[3]

Table 2: Summary of Toxicological Data for Neopentyl Glycol Esters

| Endpoint | Test Type | Subject | Result | Concentration/Dose |

| Acute Dermal Toxicity | Limit Test | Rat (on Neopentyl Glycol Diisononanoate) | LD50 > 2000 mg/kg; No signs of systemic toxicity or dermal irritation. | 2000 mg/kg |

| Genotoxicity | Ames Test | Salmonella typhimurium (on Propanediol Dicaprylate/Caprate) | Non-mutagenic. | 0.005 mL/plate |

| Skin Irritation | Human Repeat Insult Patch Test (HRIPT) | 50 Human Subjects (on Neopentyl Glycol Diethylhexanoate) | No evidence of primary irritation. | Undisclosed concentration |

| Skin Sensitization | Human Repeat Insult Patch Test (HRIPT) | 50 Human Subjects (on Neopentyl Glycol Diethylhexanoate) | No evidence of dermal sensitization. | Undisclosed concentration |

Data extrapolated from structurally related esters as cited in the CIR Safety Assessment of Monoalkylglycol Dialkyl Acid Esters.[3][8]

Experimental Protocols

The cornerstone of the dermal safety assessment for cosmetic ingredients like this compound is the Human Repeat Insult Patch Test (HRIPT).

Methodology: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to determine the potential of a substance to cause skin irritation and allergic contact sensitization. Although specific parameters may vary, the protocol generally follows a standardized model as referenced in the CIR safety assessment.[3]

-

Phase I: Induction Phase

-

A small amount of the test material is applied to a patch (often occlusive or semi-occlusive).

-

The patch is applied to the skin of human volunteers (typically on the back or arm) and remains in place for 24 to 48 hours.

-

This procedure is repeated nine times over a three-week period on the same application site.

-

After each application, the site is graded for any signs of irritation (erythema, edema) by a trained technician or dermatologist.

-

-

Phase II: Rest Phase

-

Following the final induction patch, there is a two-week rest period during which no patches are applied. This allows for the development of an immune response (sensitization) in susceptible individuals.

-

-

Phase III: Challenge Phase

-

After the rest period, a single challenge patch with the test material is applied to a new, previously unexposed skin site.

-

The patch remains in place for 24 to 48 hours.

-

The challenge site is evaluated for reactions at 48 and 72 hours (and sometimes 96 hours) after application. A reaction at the challenge site that is more significant than any reaction seen during the induction phase is indicative of sensitization.

-

Visualization of Safety Assessment Workflow

The following diagram illustrates the logical workflow for assessing the safety of a cosmetic ingredient like this compound, leading to its regulatory acceptance.

Caption: Workflow for Cosmetic Ingredient Safety Assessment.

Conclusion

This compound is a cosmetic ingredient with a strong safety record, supported by the findings of the Cosmetic Ingredient Review Expert Panel and its widespread acceptance in global markets. Toxicological data on this and structurally related esters show a low potential for toxicity, irritation, or sensitization. As such, it is considered safe for use in a wide range of cosmetic applications, including products intended for sensitive skin and incidental ingestion, under current practices of use.

References

- 1. specialchem.com [specialchem.com]

- 2. ewg.org [ewg.org]

- 3. cir-safety.org [cir-safety.org]

- 4. static.ewg.org [static.ewg.org]

- 5. Neopentyl Glycol Dicaprate | C25H48O4 | CID 119729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ulprospector.com [ulprospector.com]

- 7. ulprospector.com [ulprospector.com]

- 8. cir-safety.org [cir-safety.org]

Methodological & Application